molecular formula C3H6Cl2O2S B028798 3-Chloropropanesulfonyl chloride CAS No. 1633-82-5

3-Chloropropanesulfonyl chloride

Cat. No. B028798
CAS RN: 1633-82-5
M. Wt: 177.05 g/mol
InChI Key: GPKDGVXBXQTHRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Chloropropanesulfonyl chloride or related compounds often involves chlorination processes. For instance, hydroxyalkanesulfonyl chlorides, including 3-hydroxy-1-propanesulfonyl chloride, can be produced through the chlorination of hydroxyalkanesulfinate salts in a nonpolar medium (King & Rathore, 1987).

Molecular Structure Analysis

The molecular structure of 3-Chloropropanesulfonyl chloride or closely related compounds like 3-chloropropanoyl chloride has been studied using techniques such as electron diffraction and molecular orbital calculations. These studies reveal details about bond lengths, angles, and torsion angles, providing a deeper understanding of the compound's structure (Johansen & Hagen, 2006).

Chemical Reactions and Properties

3-Chloropropanesulfonyl chloride undergoes various chemical reactions, indicative of its reactivity. For example, cyclopropanesulfonyl chloride, a related compound, shows reactions typical of alkanesulfonyl chlorides, including hydrolysis and reactions with tertiary amines (King, Lam, & Ferrazzi, 1993).

Scientific Research Applications

  • Continuous Flow Production : Movsisyan et al. (2018) highlighted the use of 3-chloropropionyl chloride, closely related to 3-Chloropropanesulfonyl chloride, in continuous flow production. This process offers a safer, more efficient, and cost-effective method for producing building blocks for adhesives, pharmaceuticals, and herbicides (Movsisyan et al., 2018).

  • Organic Sulfur Chemistry : King and Hillhouse (1983) discovered 2-Hydroxyethanesulfonyl chloride, a novel compound with potential applications in organic sulfur chemistry, particularly in producing sulfonyl chloride derivatives (King & Hillhouse, 1983).

  • Synthesis of Aromatic Multisulfonyl Chlorides : Percec et al. (2001) presented a method for synthesizing functional aromatic multisulfonyl chlorides using acetophenone and two sulfonyl chloride groups. This approach uses masked nonreactive precursors (Percec et al., 2001).

  • Hydrolysis and Reaction Mechanisms : King et al. (1993) studied cyclopropanesulfonyl chloride, similar in structure to 3-Chloropropanesulfonyl chloride. They explored its hydrolysis mechanisms and reactions with tertiary amines in organic media (King, Lam & Ferrazzi, 1993).

  • Chlorine Chemistry in Tropospheric Chemistry : Wang et al. (2019) demonstrated that chlorine chemistry, including compounds like 3-Chloropropanesulfonyl chloride, plays a significant role in global tropospheric chemistry (Wang et al., 2019).

Safety And Hazards

3-Chloropropanesulfonyl chloride is classified as a skin corrosive and eye damage category 1B, and specific target organ toxicity - single exposure category 3 . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .

Future Directions

3-Chloropropanesulfonyl chloride is an intermediate used in the preparation of many enzymatic inhibitors . It is also used in the generation and trapping of the derived sulfene with imines and glyoxylates in the presence of chinchona alkaloids to provide chiral sultams and sultones . It is mainly used for the synthesis of pharmaceutical intermediates , indicating its potential for future applications in pharmaceutical synthesis.

properties

IUPAC Name

3-chloropropane-1-sulfonyl chloride
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InChI

InChI=1S/C3H6Cl2O2S/c4-2-1-3-8(5,6)7/h1-3H2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

GPKDGVXBXQTHRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)Cl)CCl
Source PubChem
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Molecular Formula

C3H6Cl2O2S
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DSSTOX Substance ID

DTXSID30167559
Record name Propanesulfonyl chloride, chloro-
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Molecular Weight

177.05 g/mol
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Physical Description

Clear colorless to light yellow liquid; [Acros Organics MSDS]
Record name 3-Chloropropanesulfonyl chloride
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Product Name

3-Chloropropanesulfonyl chloride

CAS RN

1633-82-5
Record name 3-Chloropropanesulfonyl chloride
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Record name 3-Chloropropanesulphonyl chloride
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Record name 3-Chloropropanesulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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